![molecular formula C21H22N2O2 B2776369 (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide CAS No. 1024791-93-2](/img/structure/B2776369.png)
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a derivative of tetrahydroquinoline that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.37 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the compound's potential in combating cancer through various mechanisms:
- Multidrug Resistance Reversal : Research indicates that derivatives similar to this compound can inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. For instance, a study demonstrated that certain tetrahydroquinoline derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cell lines .
- Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). In vitro assays using the MTT method revealed that these derivatives exhibit selective toxicity towards cancer cells compared to non-cancerous cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound could bind to various receptors influencing cell growth and survival pathways.
Study 1: MDR Reversal Activity
A study focused on the synthesis of 5-oxohexahydroquinoline derivatives showed promising results in reversing MDR in P-gp overexpressing MES-SA-DX5 cells. The most effective compounds not only inhibited drug efflux but also induced significant apoptosis and altered cell cycle dynamics .
Study 2: Antiproliferative Effects
In another investigation, the antiproliferative activity of similar compounds was evaluated against multiple cancer cell lines. Results indicated that specific structural modifications enhanced cytotoxicity while maintaining selectivity for cancerous cells over normal cells .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H20N2O2 |
Molecular Weight | 300.37 g/mol |
Anticancer Activity | Yes |
P-gp Inhibition | Confirmed |
Selectivity | Cancer vs Non-cancerous |
Aplicaciones Científicas De Investigación
Pharmacological Potential
Research indicates that derivatives of tetrahydroquinoline exhibit a range of pharmacological activities. The compound has been studied for its potential as an anti-inflammatory agent and antioxidant . Its structure allows for interaction with various biological targets, including enzymes involved in inflammatory pathways.
Anticancer Activity
Recent studies have suggested that compounds similar to (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide may possess anticancer properties. For instance, research on related tetrahydroquinoline derivatives has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer types such as breast and prostate cancers .
Neurological Applications
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Tetrahydroquinoline derivatives have been linked to the modulation of neurotransmitter systems and may offer therapeutic benefits in conditions like Alzheimer's disease by reducing oxidative stress and inflammation .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro and in vivo models. |
Study B | Anticancer properties | Showed inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency. |
Study C | Neuroprotection | Reported decreased neuronal death in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases. |
Synthesis and Derivative Development
The synthesis of this compound serves as a basis for developing new derivatives with enhanced bioactivity or selectivity towards specific biological targets. Modifications to the structure can lead to improved pharmacokinetic properties or reduced side effects.
Propiedades
IUPAC Name |
(2Z)-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-11-20-17(13-15)7-6-12-23(20)14-19(16(2)24)21(25)22-18-8-4-3-5-9-18/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,22,25)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLKLKONOUYHG-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C(C(=O)C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(CCC2)/C=C(/C(=O)C)\C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.